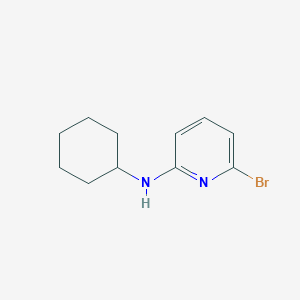

6-Bromo-N-cyclohexylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-N-cyclohexylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-10-7-4-8-11(14-10)13-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJHZVWZOQTRNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671675 | |

| Record name | 6-Bromo-N-cyclohexylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-36-6 | |

| Record name | 6-Bromo-N-cyclohexylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 6-Bromo-N-cyclohexylpyridin-2-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-N-cyclohexylpyridin-2-amine is a disubstituted pyridine derivative featuring a bromine atom at the 6-position and a cyclohexylamino group at the 2-position. While specific, in-depth literature on this exact molecule is sparse, its structural motifs—the 2-aminopyridine core and the reactive C-Br bond—position it as a valuable and versatile building block in medicinal chemistry and materials science. This guide synthesizes available data, draws logical inferences from structurally analogous compounds, and provides a predictive framework for its chemical properties, reactivity, and potential applications. We present a systematic overview covering its physicochemical characteristics, proposed synthetic routes, expected spectroscopic signatures, and its potential role in the development of novel therapeutics.

Introduction and Strategic Importance

The 2-aminopyridine scaffold is a privileged structure in drug discovery, appearing in a multitude of clinically significant molecules. The presence of a bromine atom on this scaffold, as in this compound, offers a chemically addressable point for diversification through modern cross-coupling reactions. This strategic combination allows for the late-stage functionalization of a core structure, enabling the rapid generation of compound libraries for screening.

The N-cyclohexyl group provides a bulky, lipophilic moiety that can influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, potentially enhancing membrane permeability, modulating protein-ligand interactions, or altering metabolic stability. Therefore, this compound serves as an important intermediate for synthesizing novel compounds targeting a range of biological pathways, including those involved in inflammation, cancer, and infectious diseases.[1][2][3]

Physicochemical and Predicted Properties

Direct experimental data for this compound is limited. The following properties are a consolidation of data from chemical suppliers and predictive modeling based on its structure.

| Property | Value / Prediction | Source / Basis |

| CAS Number | 343861-12-3 | Supplier Data |

| Molecular Formula | C₁₁H₁₅BrN₂ | --- |

| Molecular Weight | 255.16 g/mol | --- |

| Appearance | Predicted to be a solid (e.g., off-white to brown powder) | Analogy to 2-amino-6-bromopyridine |

| Melting Point | Not reported; likely >90 °C | Analogy to similar structures |

| Boiling Point | Predicted >300 °C at atmospheric pressure | Computational Prediction |

| Solubility | Predicted to be soluble in organic solvents (e.g., DCM, EtOAc, MeOH) and sparingly soluble in water. | General organic compound properties |

| pKa (Predicted) | Basic pKa of the pyridine nitrogen is expected to be low due to the electron-withdrawing bromine. The exocyclic amine will be the more basic site. | Chemical Principles |

Synthesis and Methodologies

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most direct and industrially scalable approach involves the reaction of 2,6-dibromopyridine with cyclohexylamine. The C2 position of 2,6-dibromopyridine is more activated towards nucleophilic attack than the C6 position due to the electronic influence of the ring nitrogen.[4]

Diagram: Proposed Synthesis of this compound

Caption: Proposed SₙAr synthesis route.

Experimental Protocol (Hypothetical):

-

To a sealed reaction vessel, add 2,6-dibromopyridine (1.0 equiv), cyclohexylamine (1.2 equiv), and a non-nucleophilic base such as potassium carbonate (2.0 equiv).

-

Add a high-boiling polar aprotic solvent, such as DMSO or NMP, to achieve a concentration of approximately 0.5 M.

-

Seal the vessel and heat the reaction mixture to 120-150 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous phase with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the desired this compound.

Causality Behind Choices:

-

Base: A base is required to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

-

Solvent & Heat: High temperatures are necessary to overcome the activation energy of the SₙAr reaction on the electron-deficient pyridine ring. Polar aprotic solvents stabilize the charged Meisenheimer complex intermediate.

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by the C-Br bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination

The existing amino group can be further functionalized, or more commonly, the bromine atom can be substituted with another amine. This is particularly useful for creating unsymmetrical 2,6-diaminopyridine derivatives, which are prevalent in biologically active compounds.[5][6] The reaction involves a palladium catalyst, a suitable phosphine ligand, and a base.[7][8]

Diagram: Buchwald-Hartwig Amination Workflow

Caption: General workflow for Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The C-Br bond can be readily coupled with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the 6-position. This reaction is highly robust and tolerant of a wide range of functional groups.[9]

Other Cross-Coupling Reactions

The molecule is also a suitable substrate for other palladium- or nickel-catalyzed reactions, such as Sonogashira (coupling with terminal alkynes)[10], Heck (coupling with alkenes), and Negishi (coupling with organozinc reagents)[11][12] couplings. The reactivity trend for halopyridines in such reactions is generally I > Br > Cl.[9]

Predicted Spectroscopic Data

For a researcher synthesizing or handling this compound, understanding its expected spectroscopic signature is critical for characterization.

¹H NMR Spectroscopy

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Features |

| Pyridine H (3, 5) | 6.2 - 6.5 | Doublet | Two distinct doublets in the aromatic region. |

| Pyridine H (4) | 7.1 - 7.3 | Triplet (or dd) | Downfield triplet due to coupling with H3 and H5. |

| N-H | 4.5 - 5.5 | Broad singlet | Position is variable and may exchange with D₂O. |

| Cyclohexyl CH-N | 3.5 - 3.8 | Multiplet | The methine proton adjacent to the nitrogen. |

| Cyclohexyl CH₂ | 1.0 - 2.0 | Multiplets | A complex series of signals for the 10 methylene protons.[13] |

Note: Predictions are based on typical values for aminopyridines and cyclohexylamines in CDCl₃.[14]

¹³C NMR Spectroscopy

| Carbons | Predicted Chemical Shift (δ, ppm) | Key Features |

| Pyridine C2 (C-N) | 158 - 160 | Most downfield pyridine carbon, attached to nitrogen. |

| Pyridine C6 (C-Br) | 140 - 142 | Carbon bearing the bromine atom. |

| Pyridine C4 | 137 - 139 | Unsubstituted CH carbon. |

| Pyridine C3, C5 | 106 - 110 | Shielded CH carbons adjacent to the amino group. |

| Cyclohexyl C1 (C-N) | 50 - 55 | Carbon directly attached to the exocyclic nitrogen. |

| Cyclohexyl C2, C6 | 32 - 35 | Methylene carbons adjacent to the C1 carbon. |

| Cyclohexyl C3, C5, C4 | 24 - 27 | Remaining methylene carbons. |

IR Spectroscopy

Key expected vibrational frequencies include:

-

N-H Stretch: A single, sharp band around 3350 cm⁻¹ characteristic of a secondary amine.[14]

-

C-H Stretches (Aromatic): Weak bands above 3000 cm⁻¹.

-

C-H Stretches (Aliphatic): Strong bands between 2850-2950 cm⁻¹ from the cyclohexyl group.[15]

-

C=C / C=N Stretches: Medium to strong bands in the 1580-1620 cm⁻¹ region.

-

C-N Stretch: A band in the 1250-1350 cm⁻¹ region.

Mass Spectrometry

The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2). The molecular ion peak would be expected at m/z = 254/256. A common fragmentation pathway for N-cyclohexylamines is alpha-cleavage, which could result in fragment ions corresponding to the loss of the cyclohexyl ring or parts of it.[16]

Applications in Drug Discovery and Medicinal Chemistry

The 2,6-disubstituted pyridine core is a key pharmacophore in modern drug design.[17][18][19][20] By using this compound as a starting material, researchers can access novel compounds with potential therapeutic applications.

-

Kinase Inhibitors: Many kinase inhibitors feature a hinge-binding 2-aminopyridine motif. The C6 position can be elaborated to interact with the solvent-exposed region of the kinase, improving potency and selectivity.

-

Antimicrobial/Antiviral Agents: The 2-aminopyridine structure is found in various antibacterial and antiviral compounds.[1][2] The lipophilic cyclohexyl group and the modifiable C6 position can be tuned to optimize activity and pharmacokinetic profiles.

-

CNS Agents: The ability to modulate lipophilicity and introduce diverse substituents makes this scaffold suitable for developing agents that can cross the blood-brain barrier for central nervous system targets.

Conclusion

While this compound is not extensively documented as a standalone compound, its constituent parts—a reactive bromopyridine and a pharmacologically relevant N-cyclohexylamino group—make it a highly valuable intermediate for chemical synthesis. This guide provides a foundational understanding based on established chemical principles and data from analogous structures. It outlines a logical synthetic approach, predicts the compound's key reactivity patterns and spectroscopic features, and highlights its significant potential for the development of new chemical entities in drug discovery and materials science. Researchers utilizing this building block can leverage its versatility in cross-coupling reactions to accelerate the discovery of novel molecules with tailored properties.

References

-

ResearchGate. (n.d.). Reactions of 2‐halopyridines to form 2‐alkyl pyridines. Retrieved from [Link]

-

Dissertation. (n.d.). Synthesis of 2-amino-6-bromopyridine. Retrieved from [Link]

-

Bull, J. A., et al. (2016). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 55(44), 13688-13717. Available from: [Link]

-

Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

- Google Patents. (n.d.). CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.

-

ACS Publications. (2011). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 76(8), 2736-2743. Available from: [Link]

-

ACS Publications. (2011). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2-amino-6-bromopyridine. Retrieved from [Link]

-

PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. Available from: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

National Institutes of Health. (2023). Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. Materials, 16(1), 448. Available from: [Link]

-

ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

-

RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15068-15089. Available from: [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexylamine. Retrieved from [Link]

-

PubMed. (2023). Synthesis and Structure-Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. Materials, 16(1), 448. Available from: [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexylamine. Retrieved from [Link]

-

PubMed. (2018). Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines, a promising privileged structure. Bioorganic & Medicinal Chemistry, 26(12), 3463-3475. Available from: [Link]

-

PubMed. (2009). Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities. Bioorganic & Medicinal Chemistry Letters, 19(13), 3463-3466. Available from: [Link]

-

ResearchGate. (2024). The synthesis of N-substituted 2-amino-1,4,5,6-tetrahydropyrimidines from isocyanates. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 6-bromo-N-methyl-N-(2-methylpropyl)pyridin-2-amine. PubChem. Retrieved from [Link]

-

PubMed Central. (2013). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 56(17), 6837-6847. Available from: [Link]

-

ResearchGate. (2023). Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 6-Bromo-2-methoxypyridin-3-amine. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 6-Bromo-2-phenylpyridin-3-amine. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 6-Bromo-3-nitro-2-pyridinamine. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 6-Bromo-3-methylpyridin-2-amine. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 6-Bromo-2-nitropyridin-3-amine. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 6-Bromo-N-methylhexan-1-amine. PubChem. Retrieved from [Link]

Sources

- 1. Synthesis of 2-amino-6-bromopyridine - Dissertation [m.dissertationtopic.net]

- 2. 2-Amino-6-Bromopyridine Supplier & Manufacturer in China | Properties, Uses, Safety Data & High Purity | Buy 2-Amino-6-Bromopyridine Online [pipzine-chem.com]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Cyclohexylamine(108-91-8) 1H NMR spectrum [chemicalbook.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Cyclohexylamine [webbook.nist.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Structure-Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines, a promising privileged structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Bromo-N-cyclohexylpyridin-2-amine synthesis routes

An In-Depth Technical Guide to the Synthesis of 6-Bromo-N-cyclohexylpyridin-2-amine

Executive Summary

Substituted 2-aminopyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents. This compound is a key intermediate, valued for its dual functionality: the secondary amine for building complex molecular architectures and the bromine atom for subsequent cross-coupling reactions. This guide provides a detailed examination of the primary synthetic routes to this target molecule, focusing on the underlying principles, experimental considerations, and comparative analysis of the two most prominent strategies: Palladium-catalyzed Buchwald-Hartwig amination and classical Nucleophilic Aromatic Substitution (SNAr). By explaining the causality behind procedural choices and grounding all protocols in established literature, this document serves as a practical resource for researchers in organic synthesis and drug development.

Introduction: The Strategic Importance of 2,6-Substituted Pyridines

The pyridine ring is a privileged scaffold in drug discovery, and its 2,6-substitution pattern allows for precise vectorial orientation of functional groups, enabling optimized interactions with biological targets. The title compound, this compound, is an exemplar of a versatile building block. The N-cyclohexyl group imparts lipophilicity and specific steric bulk, while the bromine at the 6-position serves as a synthetic handle for diversification through reactions like Suzuki, Sonogashira, or further amination couplings.

The synthesis of such unsymmetrically substituted 2,6-diaminopyridine analogues presents a distinct challenge: achieving selective mono-amination of a di-halogenated precursor or a targeted cross-coupling without side reactions. This guide dissects the methodologies developed to overcome this challenge efficiently and selectively.

Retrosynthetic Analysis and Core Synthetic Strategies

The most logical disconnections for this compound involve the formation of the C-N bond between the pyridine ring and the cyclohexylamine moiety. This leads to two primary retrosynthetic pathways, each corresponding to a major class of chemical transformation.

Caption: Retrosynthetic pathways for this compound.

This analysis reveals that both the modern, palladium-catalyzed Buchwald-Hartwig amination and the classic Nucleophilic Aromatic Substitution (SNAr) are highly relevant and potent strategies, starting from the readily available 2,6-dibromopyridine and cyclohexylamine.

Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[1] Its success in synthesizing aminopyridines is well-documented, offering a reliable route with high functional group tolerance.[2][3]

Mechanistic Overview

This reaction proceeds via a palladium-based catalytic cycle. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.[1] The generally accepted mechanism involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form the amide, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the mono-amination of bromopyridines.[4]

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 2,6-dibromopyridine (1.0 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 equiv.), and a suitable phosphine ligand like (±)-BINAP (0.02-0.10 equiv.).

-

Reagent Addition: Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu, 1.2-2.0 equiv.).

-

Atmosphere Exchange: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by cyclohexylamine (1.0-1.2 equiv.). Using a slight excess of the amine can drive the reaction to completion, but a large excess risks di-substitution.

-

Reaction: Heat the mixture with stirring at 80-110 °C. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with a solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to isolate this compound.

Data Presentation: Buchwald-Hartwig Reaction Parameters

| Parameter | Recommended Choice | Rationale & Causality |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts that form the active Pd(0) species in situ.[4][5] |

| Ligand | BINAP, XPhos, RuPhos | Bulky, electron-rich phosphines promote reductive elimination and prevent catalyst decomposition.[4][5] |

| Base | NaOtBu, K₃PO₄, LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.[5] |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential to prevent quenching of the base and catalyst deactivation.[4] |

| Temperature | 80-110 °C | Provides the necessary thermal energy to drive the catalytic cycle, particularly the oxidative addition step. |

Route 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental reaction in heterocyclic chemistry. The electron-withdrawing nature of the pyridine ring nitrogen activates the 2- and 6-positions towards nucleophilic attack, making this a viable pathway for amination without the need for a metal catalyst.[6]

Mechanistic Principles

The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile (cyclohexylamine) attacks the C6 carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing pyridine nitrogen. In the second step, the leaving group (bromide) is expelled, and aromaticity is restored. Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, bypassing a discrete intermediate.[7][8]

Caption: Simplified workflow for the SNAr mechanism.

Experimental Protocol: SNAr Synthesis

This protocol leverages elevated temperatures to drive the substitution, a common strategy for SNAr on less activated systems.[9][10]

-

Reaction Setup: In a sealed reaction vessel suitable for heating, combine 2,6-dibromopyridine (1.0 equiv.) and cyclohexylamine (2.0-5.0 equiv.). The excess amine often serves as both reactant and solvent. Alternatively, a high-boiling polar aprotic solvent like PEG-400 or NMP can be used.[9]

-

Heating: Heat the mixture to 120-180 °C. Microwave irradiation can significantly shorten reaction times.[10]

-

Monitoring: Monitor the reaction for the consumption of the starting material and the formation of the mono-substituted product. Prolonged reaction times or higher temperatures increase the risk of forming the di-substituted by-product.

-

Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The excess amine will partition between the aqueous and organic layers.

-

Purification: Wash the organic phase with dilute acid to remove residual cyclohexylamine, followed by water and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Comparative Analysis and Method Selection

The choice between Buchwald-Hartwig amination and SNAr depends on several factors, including substrate sensitivity, desired yield, cost, and scalability.

| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (S |

| Conditions | Mild (80-110 °C) | Harsher (120-180 °C) |

| Catalyst | Required (Palladium/Ligand) | Catalyst-free |

| Cost | Higher due to catalyst and ligands | Lower, reagent-based cost |

| Selectivity | Generally high for mono-amination with controlled stoichiometry | Risk of di-substitution, requires careful optimization |

| Scalability | Can be challenging due to cost and catalyst removal | Often simpler and more cost-effective for large scale |

| Substrate Scope | Very broad, high functional group tolerance[1] | More limited; not suitable for heat-sensitive substrates |

Expert Recommendation: For laboratory-scale synthesis where high yield and purity are paramount, or when working with complex substrates bearing sensitive functional groups, the Buchwald-Hartwig amination is the superior choice. For process development and large-scale synthesis where cost is a major driver and the substrate can tolerate higher temperatures, Nucleophilic Aromatic Substitution presents a more economical and straightforward alternative, provided that selectivity can be adequately controlled.

Conclusion

The synthesis of this compound is readily achievable through two robust and well-characterized methodologies. The palladium-catalyzed Buchwald-Hartwig amination offers a mild, highly selective, and broadly applicable route, representing the state-of-the-art in C-N bond formation. In contrast, Nucleophilic Aromatic Substitution provides a classic, cost-effective, and metal-free alternative that is particularly attractive for large-scale production. A thorough understanding of the mechanisms, operational parameters, and comparative advantages of each route, as detailed in this guide, empowers researchers to make informed decisions and execute the synthesis of this valuable intermediate with efficiency and confidence.

References

- BenchChem.

- Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-7.

- He, Q. (2010). Synthesis of 2-amino-6-bromopyridine. Nanjing University of Technology and Engineering.

- ChemProcedure. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.

- Li, J. J., Wang, Z., & Mitchell, L. H.

- ResearchGate.

- Boutin, J., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 689.

- Tskitishvili, Z., et al. (2018). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega, 3(8), 9536-9543.

- Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.

- O'Connor, T., et al. (2019). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Chemistry – A European Journal, 25(66), 15004-15023.

- Reid, J. P., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(40), 15995-16003.

- BenchChem. Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acs.figshare.com [acs.figshare.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to the 2-Amino-6-bromopyridine Scaffold

An In-Depth Technical Guide to 6-Bromo-N-cyclohexylpyridin-2-amine: Synthesis, Properties, and Applications in Drug Discovery

The 2-amino-6-bromopyridine core is a privileged scaffold in drug discovery. The pyridine ring is a common feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The presence of a bromine atom at the 6-position provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of diverse molecular fragments. The amino group at the 2-position, particularly when substituted, can act as a key hydrogen bond donor or acceptor, crucial for binding to biological targets like the hinge region of protein kinases.

Proposed Synthesis of this compound

The synthesis of N-substituted 2-amino-6-bromopyridines can be efficiently achieved through a selective C-N cross-coupling reaction. The following protocol is a robust method for the synthesis of this compound starting from the readily available 2,6-dibromopyridine and cyclohexylamine.

Reaction Principle: Copper-Catalyzed Amination

This synthesis relies on a copper-catalyzed nucleophilic aromatic substitution. The choice of a copper catalyst over a palladium-based system is strategic. In the case of 2,6-dibromopyridine, palladium catalysts can sometimes lead to disubstitution, yielding the 2,6-diaminated product. Copper catalysts, in conjunction with a suitable ligand, can offer higher selectivity for monosubstitution, which is critical for the synthesis of unsymmetrically substituted pyridines[1]. The ligand, typically a diamine, chelates to the copper center, enhancing its catalytic activity and facilitating the coupling of the amine to the pyridine ring.

Detailed Experimental Protocol

Materials:

-

2,6-Dibromopyridine (1.0 eq)

-

Cyclohexylamine (1.2 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene (anhydrous)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dibromopyridine, potassium carbonate, and copper(I) iodide under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous toluene to the flask, followed by N,N'-dimethylethylenediamine and cyclohexylamine.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Physicochemical Properties

The exact physicochemical properties of this compound would need to be determined experimentally. However, based on its structure and data from analogous compounds, we can predict the following:

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₅BrN₂ |

| Molecular Weight | 255.16 g/mol |

| Appearance | Likely a white to off-white solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |

| LogP | Estimated to be in the range of 3.0-4.0, indicating moderate lipophilicity. |

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as a key intermediate in the synthesis of biologically active molecules for drug discovery.

Scaffold for Kinase Inhibitors

The aminopyridine scaffold is a well-established "hinge-binder" in kinase inhibitors. The nitrogen of the pyridine ring and the exocyclic amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved structural motif in the ATP-binding pocket. The cyclohexyl group can provide favorable van der Waals interactions in hydrophobic sub-pockets of the active site. The bromine atom serves as a convenient point for further chemical elaboration to target other regions of the ATP-binding site, thereby enhancing potency and selectivity.

Role in Lead Optimization

In a lead optimization campaign, the 6-bromo position can be exploited to systematically probe the structure-activity relationship (SAR). For example, a Suzuki coupling can be employed to introduce a variety of aryl and heteroaryl groups, which can be further functionalized to improve pharmacokinetic and pharmacodynamic properties.

Illustrative Signaling Pathway Involvement

Many kinases are integral components of cellular signaling pathways that are dysregulated in diseases such as cancer and inflammation. For instance, inhibitors targeting kinases in the MAPK/ERK pathway or the PI3K/Akt pathway are of significant therapeutic interest. A hypothetical inhibitor derived from this compound could potentially modulate such pathways.

Caption: Potential modulation of the MAPK/ERK signaling pathway by a kinase inhibitor.

Conclusion

This compound represents a valuable, albeit not widely cataloged, chemical entity for the advancement of drug discovery programs. Its synthesis is achievable through established and selective methodologies. The inherent structural features of the 2-amino-6-bromopyridine scaffold make it a highly attractive starting point for the development of potent and selective inhibitors of various therapeutic targets, most notably protein kinases. Researchers and drug development professionals are encouraged to consider this and similar building blocks in their quest for novel therapeutics.

References

-

Wang, L., Liu, N., Dai, B., & Hu, H. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. European Journal of Organic Chemistry, 2014(23), 5093-5099. [Link]

Sources

Spectroscopic Data for 6-Bromo-N-cyclohexylpyridin-2-amine: An In-depth Technical Guide

Introduction

6-Bromo-N-cyclohexylpyridin-2-amine is a substituted aminopyridine derivative. Compounds within this class are of significant interest to researchers in medicinal chemistry and materials science due to their versatile applications. The precise structural elucidation of such molecules is paramount for understanding their reactivity, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering insights into the interpretation of its spectral features. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic characterization of this and related compounds.

Molecular Structure and Spectroscopic Overview

The structure of this compound incorporates a brominated pyridine ring, a secondary amine linkage, and a cyclohexyl group. Each of these components will give rise to characteristic signals in the various spectroscopic analyses. Understanding the interplay of these functional groups is key to a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1][2] For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the protons on the pyridine ring, the cyclohexyl ring, and the amine nitrogen. The chemical shifts are influenced by the electronic environment of each proton.[3]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H-3 | 6.2 - 6.5 | d | 1H |

| Pyridine H-4 | 7.2 - 7.5 | t | 1H |

| Pyridine H-5 | 6.4 - 6.7 | d | 1H |

| N-H | 4.5 - 5.5 | br s | 1H |

| Cyclohexyl CH-N | 3.5 - 4.0 | m | 1H |

| Cyclohexyl CH₂ (axial & equatorial) | 1.0 - 2.0 | m | 10H |

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for achieving better signal dispersion, which is particularly important for resolving the complex multiplets of the cyclohexyl protons. Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, etc.) and its proximity to electronegative atoms.[4]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | 158 - 162 |

| Pyridine C-3 | 105 - 110 |

| Pyridine C-4 | 138 - 142 |

| Pyridine C-5 | 110 - 115 |

| Pyridine C-6 | 140 - 145 |

| Cyclohexyl C-1 (CH-N) | 50 - 55 |

| Cyclohexyl C-2, C-6 | 30 - 35 |

| Cyclohexyl C-3, C-5 | 25 - 30 |

| Cyclohexyl C-4 | 24 - 28 |

Trustworthiness of the Protocol: This standard protocol is a self-validating system as the resulting spectra can be cross-referenced with established databases and theoretical prediction models to confirm the assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[5]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber.

Predicted IR Data:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3310 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Strong |

| C=C, C=N Stretch (Aromatic Ring) | 1600 - 1450 | Medium-Strong |

| N-H Bend | 1550 - 1500 | Medium |

| C-N Stretch | 1335 - 1250 | Medium |

| C-Br Stretch | 600 - 500 | Medium-Strong |

Expertise & Experience: As a secondary amine, a single N-H stretching band is expected in the region of 3350-3310 cm⁻¹.[6] The presence of both aromatic and aliphatic C-H stretching vibrations will also be a key feature of the spectrum.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.[5]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

-

Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Predicted Mass Spectrometry Data:

The molecular formula of this compound is C₁₁H₁₅BrN₂. The molecular weight is approximately 254.05 g/mol . Due to the presence of bromine, the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) with nearly equal intensity, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

| Ion | Predicted m/z | Comments |

| [M]⁺ | 254/256 | Molecular ion peak with characteristic bromine isotope pattern. |

| [M - C₆H₁₁]⁺ | 173/175 | Loss of the cyclohexyl radical. |

| [C₆H₁₁NH]⁺ | 98 | Cyclohexylamine fragment. |

Authoritative Grounding: The "nitrogen rule" in mass spectrometry states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the predicted molecular ion for this compound.[5]

Visualization of Experimental Workflows

Sources

- 1. researchmap.jp [researchmap.jp]

- 2. primescholars.com [primescholars.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. NoName_3045 | C6H14BrN | CID 3650626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

Navigating the Solubility Landscape of 6-Bromo-N-cyclohexylpyridin-2-amine: A Technical Guide for Researchers

In the intricate world of drug discovery and development, understanding the solubility of a compound is a cornerstone of successful formulation and delivery. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-N-cyclohexylpyridin-2-amine, a compound of interest in medicinal chemistry. We will delve into the theoretical principles governing its solubility, provide practical, step-by-step protocols for experimental determination, and present a predictive analysis based on its molecular structure. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this and similar chemical entities.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of an organic compound is dictated by the interplay of its molecular structure and the properties of the solvent. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be miscible.[1][2][3] To anticipate the solubility of this compound, we must first dissect its molecular architecture.

Molecular Structure Analysis of this compound:

-

Pyridine Ring: The pyridine ring, a heterocyclic aromatic structure containing a nitrogen atom, introduces a degree of polarity. The nitrogen atom can act as a hydrogen bond acceptor.

-

Amino Group (-NH-): The secondary amine group is a key feature, capable of acting as both a hydrogen bond donor and acceptor.[4] This significantly influences its interaction with protic solvents.

-

Bromo Group (-Br): The bromine atom is an electron-withdrawing group, contributing to the overall polarity of the molecule.

-

Cyclohexyl Group: The cyclohexyl ring is a non-polar, aliphatic moiety. Its bulky nature can sterically hinder interactions with solvent molecules and will contribute to solubility in non-polar solvents.

The presence of both polar (pyridine ring, amino group, bromo group) and non-polar (cyclohexyl group) regions suggests that this compound will exhibit a nuanced solubility profile, with partial solubility in a range of solvents. The balance between the hydrophilic and lipophilic portions of the molecule will be the determining factor.

The principle of "like dissolves like" dictates that polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents.[1][2] This is due to the nature of intermolecular forces. Polar solvents, like water or ethanol, have dipole moments and can form hydrogen bonds.[4][5] Solutes that can participate in these interactions will be more soluble. Non-polar solvents, such as hexane or toluene, primarily interact through weaker van der Waals forces.

The interplay of these factors is visually represented in the following logical diagram:

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility: A Practical Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate characterization. The following protocol outlines a systematic approach to assess the solubility of this compound in a range of common laboratory solvents. This protocol is designed to be a self-validating system, providing clear and reproducible results.

Materials and Reagents

-

This compound (solid)

-

A selection of common laboratory solvents (see Table 1)

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Test tubes or small vials with caps

-

Pipettes

-

pH meter or pH paper

Experimental Workflow

The experimental workflow is designed to systematically assess solubility in a variety of solvents, from non-polar to polar, as well as in acidic and basic aqueous solutions to probe the compound's ionizable groups.[6]

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation: Accurately weigh approximately 10 mg of this compound into a series of labeled test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a selected solvent from Table 1.

-

Mixing: Cap the test tubes securely and vortex each sample vigorously for 2 minutes to ensure thorough mixing.

-

Observation: After vortexing, visually inspect each sample against a contrasting background to determine if the solid has completely dissolved.

-

Classification:

-

Soluble: The solid is completely dissolved with no visible particles.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain.

-

Insoluble: The solid remains largely undissolved.

-

-

Acid and Base Solubility: Prepare two additional samples with 10 mg of the compound. To one, add 1 mL of 5% aqueous hydrochloric acid (HCl), and to the other, add 1 mL of 5% aqueous sodium hydroxide (NaOH).[6] Vortex and observe as described above. The basic amino group is expected to be protonated in acidic solution, forming a more polar and water-soluble salt.

-

pH Measurement: For the samples prepared with water, 5% HCl, and 5% NaOH, measure the pH using a calibrated pH meter or pH paper. This will confirm the acidic or basic nature of the compound in an aqueous environment.

-

Data Recording: Record all observations in a structured table for easy comparison.

Predicted and Experimental Solubility Profile

Based on the molecular structure, a predicted solubility profile can be established. This should be corroborated with experimental findings.

Table 1: Predicted and Experimental Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Experimental Observation |

| Hexane | Non-Polar | Sparingly Soluble | |

| Toluene | Non-Polar, Aromatic | Soluble | |

| Dichloromethane | Polar Aprotic | Soluble | |

| Diethyl Ether | Slightly Polar Aprotic | Sparingly Soluble | |

| Ethyl Acetate | Polar Aprotic | Soluble | |

| Acetone | Polar Aprotic | Soluble | |

| Isopropanol | Polar Protic | Soluble | |

| Ethanol | Polar Protic | Soluble | |

| Methanol | Polar Protic | Soluble | |

| Water | Polar Protic | Insoluble | |

| 5% Aqueous HCl | Acidic Aqueous | Soluble | |

| 5% Aqueous NaOH | Basic Aqueous | Insoluble |

Experimental observations to be filled in by the researcher.

The predicted solubility in a range of organic solvents from non-polar to polar protic is generally good, owing to the presence of both the non-polar cyclohexyl group and the polar functionalities capable of hydrogen bonding and dipole-dipole interactions. The poor solubility in water is expected due to the significant non-polar character of the molecule. However, the basicity of the amino group should lead to salt formation in acidic media, thereby increasing aqueous solubility.

Conclusion and Further Recommendations

This technical guide provides a robust framework for understanding and experimentally determining the solubility of this compound. The interplay between its polar and non-polar moieties dictates a broad solubility in many common organic laboratory solvents, with limited aqueous solubility under neutral conditions. The basicity of the secondary amine is a key handle for modulating aqueous solubility through pH adjustment.

For drug development professionals, these findings are critical for early-stage formulation strategies. The solubility in organic solvents suggests suitability for various purification techniques like chromatography and crystallization. The pH-dependent aqueous solubility opens avenues for developing oral dosage forms where the compound can dissolve in the acidic environment of the stomach.

It is recommended that quantitative solubility studies be performed to determine the exact concentration of the compound that can be dissolved in key solvents. Techniques such as High-Performance Liquid Chromatography (HPLC) can be employed for accurate quantification. Furthermore, understanding the solid-state properties, such as crystallinity and polymorphism, will provide a more complete picture of the compound's biopharmaceutical behavior.

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]

-

Faculty of Pharmacy, Assiut University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Purity Analysis of 6-Bromo-N-cyclohexylpyridin-2-amine

Introduction

6-Bromo-N-cyclohexylpyridin-2-amine is a substituted pyridine derivative with significant potential in pharmaceutical and materials science research. As with any high-value chemical entity, its purity is a critical determinant of its efficacy, safety, and reliability in downstream applications. This guide provides a comprehensive, technically-grounded framework for the rigorous purity assessment of this compound, designed for researchers, scientists, and professionals in drug development. Our approach is rooted in a multi-modal analytical strategy, ensuring a holistic and validated understanding of the compound's purity profile.

The imperative for stringent purity analysis stems from the potential for even minute impurities to alter biological activity, introduce toxicity, or compromise the integrity of experimental results. This document moves beyond a simple recitation of methods to explain the scientific rationale behind the selection of each analytical technique, the intricacies of method development, and the interpretation of the resulting data.

The Orthogonal Analytical Philosophy

A cornerstone of robust purity analysis is the application of orthogonal analytical techniques. This principle dictates the use of multiple, distinct analytical methods that measure the same attribute (in this case, purity) based on different chemical or physical principles. This approach significantly reduces the risk of overlooking impurities that may co-elute or be otherwise obscured in a single analytical system. Our comprehensive analysis of this compound integrates chromatographic, spectroscopic, and elemental analysis to construct a self-validating purity profile.

Visualizing the Purity Analysis Workflow

The following diagram illustrates the integrated workflow for the comprehensive purity analysis of this compound, from initial assessment to final purity declaration.

The Emerging Potential of 6-Bromo-N-cyclohexylpyridin-2-amine in Medicinal Chemistry: A Technical Guide

Introduction: The Promise of a Privileged Scaffold

In the landscape of modern drug discovery, the 2-aminopyridine moiety stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2][3] Its ability to engage in various non-covalent interactions, coupled with its synthetic tractability, has made it a cornerstone in the development of therapeutics ranging from anti-inflammatory agents like Piroxicam to anti-HIV drugs such as Delavirdine.[1][4] This guide delves into the untapped potential of a specific, yet promising, derivative: 6-Bromo-N-cyclohexylpyridin-2-amine . By dissecting its structural features and drawing insights from analogous compounds, we will outline a strategic roadmap for its synthesis and evaluation across key therapeutic areas, including oncology and infectious diseases.

The rationale for focusing on this particular molecule is threefold. First, the 2-aminopyridine core provides a robust foundation with proven pharmacological relevance.[1] Second, the bromine atom at the 6-position not only influences the electronic properties of the pyridine ring but also serves as a versatile synthetic handle for further molecular elaboration, a common strategy in lead optimization. Third, the N-cyclohexyl group introduces a lipophilic and conformationally restricted aliphatic moiety, which can significantly impact target binding, ADME properties, and overall bioactivity. Indeed, related structures bearing a cyclohexylamine group have demonstrated antimicrobial effects.[5] This unique combination of a privileged core, a modifiable halogen, and a lipophilic substituent positions this compound as a high-potential starting point for novel drug discovery campaigns.

Synthetic Strategy: A Reliable Path to the Core Moiety

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination.[6][7] This reaction has become a staple in medicinal chemistry for its broad substrate scope and functional group tolerance. The proposed synthetic route leverages commercially available starting materials and well-established catalytic systems.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dibromopyridine (1.0 eq), a palladium precatalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃; 0.02 eq), a suitable phosphine ligand (e.g., (±)-BINAP; 0.04 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide; 1.4 eq).[8]

-

Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by cyclohexylamine (1.1 eq).

-

Reaction Conditions: Heat the reaction mixture with stirring at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Hypothesized Therapeutic Applications & Investigational Workflows

Based on the extensive body of literature surrounding the 2-aminopyridine scaffold, we propose the following therapeutic avenues for investigation. For each area, a logical workflow is presented to systematically evaluate the potential of this compound.

Oncology: A Multi-pronged Approach

The 2-aminopyridine core is a frequent feature in small molecule inhibitors of key oncogenic proteins.[5] We hypothesize that this compound could serve as a scaffold for inhibitors of Cyclin-Dependent Kinases (CDKs), Histone Deacetylases (HDACs), or modulators of pathways like KRAS signaling.

CDKs are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Several 2-aminopyridine-based compounds have been reported as potent CDK inhibitors.[9][10]

Caption: Investigational workflow for antimicrobial activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [11]

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.

Quantitative Data Summary

As this guide outlines a prospective research plan, experimental data is not yet available. The following table is a template for summarizing the key quantitative endpoints for each proposed application.

| Therapeutic Area | Assay | Key Endpoint | Target Value |

| Oncology (CDK) | In Vitro Kinase Assay | IC₅₀ (nM) | < 100 nM |

| Cell Proliferation Assay | GI₅₀ (µM) | < 1 µM | |

| Oncology (HDAC) | In Vitro HDAC Assay | IC₅₀ (nM) | < 200 nM |

| Antimicrobial | Broth Microdilution | MIC (µg/mL) | < 8 µg/mL |

Conclusion and Future Directions

This compound represents a molecule of significant interest at the confluence of established medicinal chemistry principles and the search for novel therapeutic agents. Its synthesis is straightforward, and the structural alerts derived from its constituent parts provide a compelling, hypothesis-driven basis for its evaluation as a potential anticancer and antimicrobial agent. The workflows and protocols detailed in this guide offer a clear and logical path for academic and industrial researchers to unlock the therapeutic potential of this promising scaffold. Future work should focus not only on the biological evaluation of the parent molecule but also on leveraging the 6-bromo position for the synthesis of a focused library of analogues to build a comprehensive structure-activity relationship (SAR) profile.

References

- Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmaceutical and Biological Sciences, 8(2), 338-355.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules, 27(19), 6531.

- Rao, R. N., & Chanda, K. (2021). 2-Aminopyridine – an unsung hero in drug discovery.

- 2-Aminopyridine – an unsung hero in drug discovery. (2021). RSC Publishing.

- 2-Aminopyridine. (n.d.). In Wikipedia. Retrieved January 18, 2026.

- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). SynArchive.

- 2-aminopyridine – a classic and trendy pharmacophore. (2017). IJPBS.

- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry.

- Synthesis and biological evaluations of certain 2-halo-2'-substituted derivatives of 9-beta-D-arabinofuranosyladenine. (1988). Journal of Medicinal Chemistry, 31(2), 405-10.

- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.

- Aminopyridine scaffold‐based CDK‐9 inhibitors. (n.d.).

- Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. (2020). Future Medicinal Chemistry, 12(17), 1545-1558.

- Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. (1997). Journal of the American Chemical Society, 119(44), 10539-10540.

- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). Synlett, (10), 1595-1597.

- KRAS G12C inhibitor combination therapies: current evidence and challenge. (2024). Frontiers in Oncology, 14, 1374567.

- Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 189-201.

- 2-Amino-6-bromopyridine. (n.d.). Sigma-Aldrich.

- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences, 22(16), 8781.

- Antimicrobial Susceptibility Testing. (2023). In StatPearls.

- Method for synthesizing 2-amino-6-bromopyridine. (2023).

- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). Chemical Science, 9(22), 5008-5013.

- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). OIE.

- Palladium-catalysed amination of halopyridines on a KF-alumina surface. (2002). Tetrahedron, 58(24), 4847-4851.

- Establishment of KRAS-G12C inhibitor induced resistant tumor models enable the development of new generation KRAS-G12C inhibitors and combinatorial str

- Application Notes and Protocols for Kinase Activity Assays. (n.d.). BenchChem.

- 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway. (2020). International Journal of Molecular Sciences, 21(19), 7088.

- Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold. (2023). Scientific Reports, 13(1), 5483.

- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hem

- 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. (2023). JScholar.

- CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine. (2021). RSC Medicinal Chemistry, 12(10), 1676-1685.

- Kinase assays. (2020). BMG LABTECH.

- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Organic Letters, 16(2), 496-499.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.

- KRAS G12C Inhibitors Enter the Spotlight in NSCLC. (2021). OncLive.

- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol

- A mild, catalyst-free synthesis of 2-aminopyridines. (2011). Tetrahedron Letters, 52(41), 5270-5272.

- Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy. (2023). Molecules, 28(7), 3230.

- How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs.

- Inhibitors known to bind to the switch‐II pocket of KRASG12C. (n.d.).

- Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. (2020). Letters in Drug Design & Discovery, 17(11), 1387-1396.

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2023). YouTube.

- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). DSpace@MIT.

- Clinical Breakpoint Tables. (n.d.). EUCAST.

- Discovery of a Novel HDAC2 Inhibitor by a Scaffold-Merging Hybrid Query. (2011). ACS Medicinal Chemistry Letters, 2(10), 773-777.

- Any advice on the preparation of 2-amino-6-bromopyridine. (2015).

- Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. (2016). ChemMedChem, 11(16), 1705-8.

- 2‐Aminobenzamide derivatives as class I histone deacetylase (HDAC) inhibitors. (n.d.).

- Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects. (2018). Bioorganic & Medicinal Chemistry, 26(20), 5484-5496.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. asm.org [asm.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 5. Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Versatile Scaffolding of 6-Bromo-N-cyclohexylpyridin-2-amine in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Aminopyridine Moiety

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its role in a multitude of biologically active compounds and functional materials. Its unique electronic properties and hydrogen bonding capabilities make it a sought-after building block in the design of novel molecular entities. Within this class of compounds, 6-Bromo-N-cyclohexylpyridin-2-amine emerges as a particularly versatile intermediate. The presence of a bromine atom at the 6-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the strategic introduction of molecular diversity. The N-cyclohexyl group can influence solubility, lipophilicity, and conformational rigidity, which are critical parameters in drug design. This guide, intended for professionals in organic synthesis and drug development, provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a key building block.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BrN₂ | N/A |

| Molecular Weight | 255.16 g/mol | N/A |

| Appearance | Off-white to pale yellow solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | N/A |

| CAS Number | 959237-36-6 | N/A |

Spectroscopic Analysis (Predicted)

While a publicly available, experimentally verified spectrum for this compound is not readily found, its ¹H and ¹³C NMR spectra can be predicted based on the analysis of similar structures. These predictions are invaluable for reaction monitoring and product characterization.

¹H NMR (400 MHz, CDCl₃) Predicted Chemical Shifts:

-

Pyridinyl Protons: The pyridine ring protons are expected to appear as a set of coupled multiplets in the aromatic region. The proton at C3 (ortho to the amino group) would be the most upfield, likely around δ 6.2-6.4 ppm. The proton at C5 (ortho to the bromine) would be downfield, around δ 7.2-7.4 ppm, and the proton at C4 would be in between, around δ 7.3-7.5 ppm, likely as a triplet or doublet of doublets.

-

N-H Proton: A broad singlet corresponding to the amine proton is expected, the chemical shift of which is highly dependent on concentration and solvent, but typically would appear between δ 4.5-5.5 ppm.

-

Cyclohexyl Protons: The protons of the cyclohexyl ring will present as a series of broad multiplets in the aliphatic region, from approximately δ 1.0 to 2.2 ppm. The methine proton attached to the nitrogen will be the most downfield of this set, likely around δ 3.5-3.8 ppm.

¹³C NMR (101 MHz, CDCl₃) Predicted Chemical Shifts:

-

Pyridinyl Carbons: The carbon bearing the bromine (C6) would be significantly shielded compared to a non-brominated pyridine, appearing around δ 140-145 ppm. The carbon attached to the amino group (C2) would be the most downfield, likely in the range of δ 158-160 ppm. The other pyridine carbons (C3, C4, C5) would resonate between δ 105-140 ppm.

-

Cyclohexyl Carbons: The carbons of the cyclohexyl ring are expected in the aliphatic region, from approximately δ 24 to 55 ppm. The methine carbon bonded to the nitrogen would be the most downfield, around δ 50-55 ppm.

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the nucleophilic aromatic substitution (SNA_r) of 2,6-dibromopyridine with cyclohexylamine. The reaction's selectivity for mono-substitution at the C2 position is a key advantage, driven by the increased electrophilicity of the C2 and C6 positions of the pyridine ring, and can often be controlled by stoichiometry.

Figure 1: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from the synthesis of similar 2-amino-6-bromopyridines.

-

Reaction Setup: To a sealable pressure tube, add 2,6-dibromopyridine (1.0 eq.), cyclohexylamine (1.2 eq.), and a suitable solvent such as n-butanol or dioxane (0.5 M).

-

Reaction Conditions: Seal the tube and heat the reaction mixture to 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Core Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the reactivity of its C-Br bond, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, making it a valuable building block for creating libraries of compounds for screening in drug discovery.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[1] This reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

This is a representative protocol and may require optimization for different substrates.

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v). Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Reaction Conditions: Heat the mixture to 90-100 °C under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired 6-(4-methoxyphenyl)-N-cyclohexylpyridin-2-amine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines.[2][3] This reaction is exceptionally useful for synthesizing substituted anilines and heteroaromatic amines, which are prevalent in medicinal chemistry.